N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Medicinal Chemistry SAR Studies Kinase Inhibitor Design

Inconsistent sourcing of CF3 regioisomers often disrupts SAR matrix studies. This meta-CF3 benzamide-thiazinane dioxide reference compound eliminates that bottleneck: - Defines the m-CF3 anchor in a systematic regioisomeric SAR panel (ortho, meta, para isomers available). - Supplied pre-weighed and QC-certified (≥90% LCMS/NMR) for direct integration into HTS decks targeting kinases, GPCRs, or epigenetic readers. - Cyclic sulfonamide moiety enables zinc-binding bioisostere evaluation in carbonic anhydrase and metalloprotease inhibitor programs. Validated stock with rapid global delivery ensures uninterrupted profiling.

Molecular Formula C18H17F3N2O3S
Molecular Weight 398.4
CAS No. 899979-62-5
Cat. No. B2607865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS899979-62-5
Molecular FormulaC18H17F3N2O3S
Molecular Weight398.4
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24)
InChIKeyBMUSYLNSXAQJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 899979-62-5: Compound Profile


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 899979-62-5) is a synthetic benzamide derivative incorporating a cyclic sulfonamide (1,1-dioxo-1lambda6,2-thiazinane) moiety at the para-position of the aniline ring and a meta-trifluoromethyl substituent on the benzoyl ring [1]. Its molecular formula is C18H17F3N2O3S with a molecular weight of 398.4 g/mol [1]. The compound is supplied as a research-grade screening compound by Life Chemicals (catalog F2794-0035) at a certified purity of ≥90% (LCMS/NMR) .

Positional Probe meta-CF3 regioisomer for SAR of CF3 substitution effects on target binding and selectivity
QC Level Research-grade screening compound, certified purity by orthogonal LCMS/NMR
Screening Format Pre-weighed formats (2–10 μmol) enable direct HTS integration without re-weighing

Generic Substitution Risks for CAS 899979-62-5


This compound exists within a family of regioisomeric and substitutional analogs that share the identical molecular formula (C18H17F3N2O3S, MW 398.4) yet differ critically in the position of the trifluoromethyl group (ortho, meta, or para) and the orientation of the benzamide linkage [1]. In drug discovery, the position of the CF3 group profoundly influences target binding, metabolic stability, and off-target profiles—effects demonstrated extensively across kinase inhibitor programs [2]. Without direct comparative biological data, a procurement decision based solely on structural similarity risks selecting an analog with divergent pharmacological behavior. The following quantitative evidence details the measurable physicochemical and sourcing differentiators that inform selection.

Regioisomeric Analogs Not Interchangeable

Ortho- and para-CF3 isomers (CAS 899979-60-3, 899994-39-9) exhibit different electrostatic and steric profiles that may shift target engagement and metabolic stability. Meta substitution provides a distinct three-dimensional signature.

Lipophilicity Gap vs Non-Fluorinated Scaffold

The CF3 group raises computed logP by approximately +1.2 to +1.5 units. The non-fluorinated parent may not replicate cell-permeability or protein-binding properties in cellular assays.

Bioactivity Profile Unknown

No public IC50, Ki, or target engagement data exist for this compound. Analog with known bioactivity cannot be assumed to share the same pharmacological behavior; selection based on structural similarity alone carries risk.

CAS 899979-62-5 Differentiation Evidence


Meta-CF3 vs. Ortho/Para Regioisomers

CAS 899979-62-5 bears the trifluoromethyl group at the meta-position of the benzoyl ring, distinguishing it from the ortho-CF3 isomer (CAS 899979-60-3) and the para-CF3 isomer (CAS 899994-39-9), the latter of which also inverts the benzamide connectivity [1]. In published kinase inhibitor SAR, meta-CF3 substitution on benzamides has been associated with improved selectivity profiles compared to ortho or para congeners, as the meta position minimizes steric clash with the ATP-binding pocket hinge region while maintaining hydrophobic contacts [2]. Empirical physicochemical data for the target compound and its isomers are compared below [3].

Regioisomer Comparison
Reported

meta-CF3 on benzoyl ring vs. ortho-CF3 (CAS 899979-60-3) and para-CF3 with inverted connectivity (CAS 899994-39-9). TPSA identical (66.1 Ų), but 3D electrostatic surface potential varies by CF3 position.

Electrostatic and steric profile may differ; not interchangeable for positional SAR studies.
Cross-study comparable; computed TPSA identical, experimental 3D potential not measured.
Medicinal Chemistry SAR Studies Kinase Inhibitor Design

Lipophilicity: Meta-CF3 vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group substantially increases lipophilicity relative to the non-fluorinated parent scaffold. The non-fluorinated analog N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has a computed XLogP3 of approximately 0.8–1.0, whereas the introduction of a single CF3 group in CAS 899979-62-5 is estimated to raise XLogP3 by approximately +1.2 to +1.5 log units, based on the established Hansch π constant for aromatic CF3 (π = +1.07 to +1.49 depending on the measurement system) [1]. This increase translates to an approximately 10- to 30-fold higher predicted octanol-water partition coefficient, which directly impacts membrane permeability and non-specific protein binding [2].

Lipophilicity Shift
Class-level

Estimated ΔXLogP3 ≈ +1.2 to +1.5 (CF3 vs H) based on Hansch π constant. Non-fluorinated parent scaffold XLogP3 ≈ 0.8–1.0.

May support cell-permeability in intracellular assays compared to non-fluorinated analog.
Class-level prediction; confirm experimentally for accurate logP and permeability.
Drug Likeness Permeability Pharmacokinetics

Sourcing QC: Life Chemicals vs. Uncontrolled Vendors

CAS 899979-62-5 is supplied by Life Chemicals (catalog F2794-0035) with a certified purity of ≥90% as confirmed by LCMS and/or 400 MHz ¹H NMR . This level of analytical characterization meets the minimum purity threshold recommended for high-throughput screening (HTS) campaigns (typically ≥85–90%) and surpasses the unverified purity levels offered by several non-specialist chemical suppliers [1]. The compound is available in three pre-weighed formats (2 μmol, 5 μmol, and 10 μmol) at transparent tiered pricing ($57, $63, and $72 respectively as of May 2023), enabling cost-effective procurement for dose-response follow-up without requiring re-weighing or independent purity verification [2].

Sourcing QC
Head-to-head

Life Chemicals F2794-0035: ≥90% purity by LCMS and 400 MHz ¹H NMR. Pre-weighed 2, 5, 10 μmol formats. Comparator vendors for analogs often report nominal purity without orthogonal confirmation.

Reported dual-method QC may support HTS procurement confidence and reduce false-positive risk.
Batch-specific data available; verify before critical assays.
Compound Procurement Quality Control Screening Library

Biological Activity Data Gap

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature did not identify any publicly disclosed biological activity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for CAS 899979-62-5 against any specific protein target or cellular assay as of the search date [1]. This compound appears exclusively in commercial screening library catalogs without associated pharmacological annotation. By contrast, closely related thiazinane-dioxide benzamides have been reported with nanomolar inhibitory activity against targets including β-secretase (BACE), RAF kinases, and CK2, depending on the specific substitution pattern [2]. The absence of bioactivity data for CAS 899979-62-5 means that any claim regarding its biological differentiation from analogs remains unverifiable from public sources.

Bioactivity Data Gap
Data to verify

No public IC50, Ki, EC50, or target engagement data found (PubMed, ChEMBL, BindingDB, PubChem BioAssay).

Suitable for de novo screening and SAR exploration; not pre-validated for any target.
Database search April 2026; bioactivity silent compound.
Data Gap Due Diligence Biological Characterization

CAS 899979-62-5 Application Scenarios


SAR of CF3 Positional Effects in Kinase Inhibitors

This compound serves as the meta-CF3 reference point in a systematic SAR matrix that includes the ortho-CF3 (CAS 899979-60-3) and para-CF3 (CAS 899994-39-9) isomers. The identical molecular formula across the set eliminates molecular weight and atom-count confounders, isolating the contribution of CF3 regiochemistry to target binding, selectivity, and pharmacokinetic properties [1]. Procurement of all three isomers from characterized sources enables rigorous head-to-head profiling with minimal batch-to-batch variability.

HTS Library Expansion with Fluorinated Benzamides

The compound's availability in pre-weighed, QC-certified formats (Life Chemicals F2794-0035) makes it suitable for direct integration into HTS decks targeting kinases, GPCRs, or epigenetic readers where fluorinated fragments are enriched for hit discovery . Its computed logP (estimated ~2.0–2.5) places it within the optimal lipophilicity range for cellular assay compatibility while avoiding the excessive logP (>5) associated with promiscuous aggregation-based inhibition.

Sulfonamide Bioisostere Evaluation for Proteases/Carbonic Anhydrases

The cyclic sulfonamide (1,1-dioxo-1lambda6,2-thiazinane) moiety functions as a conformationally constrained bioisostere of the acyclic sulfonamide group, a critical zinc-binding pharmacophore in carbonic anhydrase and metalloprotease inhibitor design [1]. The m-CF3 benzamide tail provides an additional hydrophobic contact vector that distinguishes this compound from simpler N-aryl benzamide scaffolds lacking the thiazinane dioxide ring. Researchers evaluating sulfonamide bioisosteres can use this compound to probe the effect of cyclic constraint on target residence time and isoform selectivity.

Docking and Pharmacophore Model Validation

The well-defined 3D structure, combined with the electron-withdrawing meta-CF3 substituent and hydrogen-bond-capable sulfonamide and amide groups, makes CAS 899979-62-5 a useful validation ligand for docking algorithms and pharmacophore models that predict binding modes of fluorinated benzamides . Its structural features represent a consensus pharmacophore element found across multiple kinase and enzyme inhibitor chemotypes, supporting its use as a calibration standard in virtual screening workflows.

Application
Selection Property
Validation Focus
CF3 Positional SAR Studies
meta-CF3 regioisomer
Ortho/para isomer comparison for binding and selectivity
HTS Library Expansion
Pre-weighed, QC-certified format
Purity and solubility in screening conditions
Sulfonamide Bioisostere Evaluation
Cyclic sulfonamide (thiazinane dioxide) moiety
Target engagement vs. acyclic sulfonamide analogs
Docking & Pharmacophore Validation
Well-defined 3D structure with H-bond donors/acceptors
Pose prediction and scoring in virtual screens
Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.